molecular formula C21H22O8 B1203582 Flavanone 7-O-glucoside

Flavanone 7-O-glucoside

Cat. No. B1203582
M. Wt: 402.4 g/mol
InChI Key: HPMCYOSTTZQBAP-UZQFATADSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-hydroxyflavanone 7-O-beta-D-glucoside is a flavanone 7-O-beta-D-glucoside that consists of 7-hydroxyflavanone attached to a beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage. It is a flavanone 7-O-beta-D-glucoside and a monosaccharide derivative.

Scientific Research Applications

1. Distribution in Citrus Species

Flavanone 7-O-glucoside, specifically hesperetin 7-O-glucoside, was identified in immature fruits of Citrus aurantium, with studies focused on its quantitative distribution during fruit development. These flavanone glucosides reach their highest concentration towards the end of the logarithmic phase of fruit growth (Castillo, Benavente, & Río, 1993).

2. Presence in Callus and Phloem of Prunus Avium

Flavanone glucosides, including prunin (naringenin 7-O-glucoside), have been isolated from callus cultures and phloem of Prunus avium. Their synthesis was stimulated under specific conditions, showing the presence and biochemical adaptability of these compounds in plant tissues (Tretter, Galensa, Feucht, & Schmid, 1985).

3. Antioxidant Properties

A study identified a novel flavanone glucoside with potent antioxidant activity from Galium fissurense. This highlights the potential of flavanone glucosides as effective natural antioxidants (Orhan, 2003).

4. Anti-inflammatory and Antioxidant Activities

In Sarcophyte piriei, two flavanone glycosides demonstrated significant anti-inflammatory properties and inhibited prostaglandin synthesis, indicating their potential therapeutic application in inflammatory conditions (Ogundaini, Farah, Perera, Samuelsson, & Bohlin, 1996).

5. Inhibition of Aldose Reductase

Certain flavanone glycosides from Chrysanthemum indicum exhibited inhibitory activity against rat lens aldose reductase. This enzyme is involved in diabetic complications, thus these glycosides may have potential in managing diabetes-related conditions (Matsuda, Morikawa, Toguchida, Harima, & Yoshikawa, 2002).

6. Role in Plant Stress Response

Flavanone glucosides were studied in Lippia salviaefolia, where their interconverting nature and antioxidant properties were observed. This suggests a role in the plant's response to environmental stress (Funari et al., 2011).

properties

Product Name

Flavanone 7-O-glucoside

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O8/c22-10-17-18(24)19(25)20(26)21(29-17)27-12-6-7-13-14(23)9-15(28-16(13)8-12)11-4-2-1-3-5-11/h1-8,15,17-22,24-26H,9-10H2/t15?,17-,18-,19+,20-,21-/m1/s1

InChI Key

HPMCYOSTTZQBAP-UZQFATADSA-N

Isomeric SMILES

C1C(OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC=CC=C4

Canonical SMILES

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Flavanone 7-O-glucoside
Reactant of Route 2
Flavanone 7-O-glucoside
Reactant of Route 3
Flavanone 7-O-glucoside
Reactant of Route 4
Flavanone 7-O-glucoside
Reactant of Route 5
Flavanone 7-O-glucoside
Reactant of Route 6
Flavanone 7-O-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.